2-Cinnamamido-N4-hexyl-N1-hydroxysuccinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamamido-N4-hexyl-N1-hydroxysuccinamide typically involves the following steps:
Formation of Cinnamamide Group: The cinnamamide group can be synthesized by reacting cinnamic acid with an appropriate amine under dehydrating conditions.
Attachment of Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where a hexyl halide reacts with an amine group.
Formation of Hydroxysuccinamide Moiety: The hydroxysuccinamide group is formed by reacting succinic anhydride with hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Cinnamamido-N4-hexyl-N1-hydroxysuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Cinnamamido-N4-hexyl-N1-hydroxysuccinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cinnamamido-N4-hexyl-N1-hydroxysuccinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Cinnamamido-N4-hexyl-N1-hydroxysuccinamide: Known for its unique combination of cinnamamide, hexyl, and hydroxysuccinamide groups.
N-Hydroxysuccinimide: Used as an activating reagent in peptide synthesis.
Cinnamamide Derivatives: Various derivatives with different substituents on the cinnamamide group.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H27N3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R)-N'-hexyl-N-hydroxy-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C19H27N3O4/c1-2-3-4-8-13-20-18(24)14-16(19(25)22-26)21-17(23)12-11-15-9-6-5-7-10-15/h5-7,9-12,16,26H,2-4,8,13-14H2,1H3,(H,20,24)(H,21,23)(H,22,25)/b12-11+/t16-/m1/s1 |
InChI Key |
AOIMNHYQILMKAB-LPQFERQCSA-N |
Isomeric SMILES |
CCCCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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